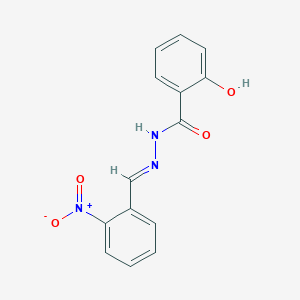![molecular formula C16H10ClN3 B5509690 1-(4-氯苯基)[1,2,4]三唑并[4,3-a]喹啉](/img/structure/B5509690.png)
1-(4-氯苯基)[1,2,4]三唑并[4,3-a]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of triazoloquinoline derivatives typically involves multi-step reactions that start from quinoline or its analogs. Key steps may include the formation of quinoxaline derivatives followed by cyclization reactions that introduce the triazolo ring. For example, reactions of chloroquinolines with triazole-thiols can lead to the formation of triazoloquinoline derivatives through regioselective cyclization processes (Kóródi et al., 1995).
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives is characterized by the presence of a triazolo ring fused to a quinoline moiety. Crystallographic studies can reveal significant details about the compound's geometry, including bond lengths, angles, and the planarity of the fused ring system. For instance, the crystal structures of related compounds demonstrate the influence of substituents on the overall molecular conformation and highlight the role of intramolecular and intermolecular interactions in stabilizing the crystal structure (Nogueira et al., 2017).
Chemical Reactions and Properties
Triazoloquinoline derivatives can participate in various chemical reactions, reflecting their reactive functional groups. For example, they may undergo alkylation, acylation, and nucleophilic substitution reactions, which can alter the compound's properties and lead to the formation of new derivatives with potential application in synthesis and drug design (Carta et al., 2008).
Physical Properties Analysis
The physical properties of triazoloquinoline derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the triazolo and quinoline rings. These properties are critical for determining the compound's suitability for specific applications, including its potential use in material science and as intermediates in organic synthesis.
Chemical Properties Analysis
The chemical properties of 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline, such as reactivity, acidity, and basicity, are dictated by the electronic structure of the fused ring system and the presence of functional groups. The compound's ability to form hydrogen bonds and participate in π-π stacking interactions can significantly affect its chemical behavior and interactions with other molecules (Kholodnyak et al., 2016).
For more information on the synthesis, structure, and properties of triazoloquinoline derivatives and related compounds, please refer to the following references:
- (Kóródi et al., 1995)
- (Nogueira et al., 2017)
- (Carta et al., 2008)
- (Kholodnyak et al., 2016)
科学研究应用
药代动力学和代谢
一项关于法尼转移酶抑制剂 14C 标记 (R)-6-[氨基(4-氯苯基)(1-甲基-1H-咪唑-5-基)甲基]-4-(3-氯苯基)-1-甲基-2(1H)-喹啉酮 ([14C]R115777) 的研究利用加速器质谱 (AMS) 来研究其在人体内的药代动力学和代谢。研究发现血浆、尿液和粪便中存在大量与药物相关的 14C,粪便中的平均总回收率为 79.8%,尿液中的平均总回收率为 13.7%,突出了该药物在人体内的消除途径和代谢 (Garner 等,2002)。
神经毒性和惊厥特性
神经毒素喹啉酸一直是研究其在人类癫痫发作障碍中潜在作用的主题。一项研究对脑脊液 (CSF) 和手术切除的人颞新皮层中的尖峰区和非尖峰区中的喹啉酸进行了量化,旨在了解其在癫痫病因中的作用。该研究发现焦点区域和非焦点区域的喹啉酸浓度没有显着差异,表明与癫痫发作障碍之间存在复杂的关系 (Heyes 等,1990)。
潜在治疗用途
也已探索与 1-(4-氯苯基)[1,2,4]三唑并[4,3-a]喹啉相关的化合物治疗人类疟疾。4-喹啉甲醇盐酸甲氟喹是一种对耐氯喹的恶性疟原虫菌株表现出显着活性的药物,表明其作为耐药疟疾更有效的治疗选择的潜力 (Trenholme 等,1975)。
环境和健康影响研究
对结构与 1-(4-氯苯基)[1,2,4]三唑并[4,3-a]喹啉相关的环境有机氯 DDT 和 PCB 的研究调查了它们对乳腺癌风险的潜在影响。护士健康研究队列中测量这些化合物血浆水平的一项研究没有支持暴露于 DDT 和 PCB 会增加乳腺癌风险的假设,为癌症的环境决定因素的讨论做出了贡献 (Laden 等,2001)。
未来方向
属性
IUPAC Name |
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRTCHEGBVPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)
![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)
![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)
![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)
![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)
![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)
![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)
![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)
![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)